5-Nitro-pyridin-3-ylamine hydrochloride

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Researchers requiring a stable, soluble 3-amino-5-nitropyridine synthon often face failed reactions or low yields with the free base or regioisomeric forms. 5-Nitro-pyridin-3-ylamine hydrochloride (CAS 1220040-21-0) resolves this via its hydrochloride salt form, which provides enhanced aqueous solubility and room-temperature storage stability. - Enables Curtius, Schmidt, and Hofmann rearrangements unique to the 3-amino-5-nitro substitution pattern. - Serves as a direct precursor to dicyanopyridines and 3-alkylated/arylated 5-nitropyridines for kinase, Wnt, and DHODH inhibitor programs. - Supplied at ≥98% purity for consistent multi-step synthesis and parallel chemistry workflows.

Molecular Formula C5H6ClN3O2
Molecular Weight 175.57 g/mol
CAS No. 1220040-21-0
Cat. No. B1423818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-pyridin-3-ylamine hydrochloride
CAS1220040-21-0
Molecular FormulaC5H6ClN3O2
Molecular Weight175.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1[N+](=O)[O-])N.Cl
InChIInChI=1S/C5H5N3O2.ClH/c6-4-1-5(8(9)10)3-7-2-4;/h1-3H,6H2;1H
InChIKeyONHDBLKSXWWPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-pyridin-3-ylamine hydrochloride: Baseline Overview


5-Nitro-pyridin-3-ylamine hydrochloride is the hydrochloride salt of 3-amino-5-nitropyridine, a heterocyclic building block within the aminonitropyridine class, characterized by a pyridine ring bearing an amino group at the 3-position and a nitro group at the 5-position [1]. It is employed primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, serving as a precursor to dicyanopyridines and 3-alkylated/arylated 5-nitropyridines that are used in the preparation of biologically active compounds .

5-Nitro-pyridin-3-ylamine hydrochloride: Substitution Risks


Aminonitropyridines vary in substitution pattern, salt form, and purity, leading to divergent reactivity, solubility, and storage requirements. The 3-amino-5-nitro regiochemistry enables specific synthetic transformations (e.g., Curtius, Schmidt, and Hofmann rearrangements) that are inaccessible with the 2-amino-5-nitro or 4-amino-3-nitro isomers [1]. The hydrochloride salt provides improved handling, enhanced aqueous solubility, and reduced storage complexity relative to the free base . Substituting the free base or a regioisomer can result in failed reactions, lower yields, or procurement of material with insufficient purity for sensitive multi-step syntheses.

5-Nitro-pyridin-3-ylamine hydrochloride: Evidence Guide


Hydrochloride Salt Purity Advantage

The hydrochloride salt (CAS 1220040-21-0) is commercially available at a specified purity of ≥98% , whereas the free base (CAS 934-59-8) is typically offered at 97% purity . This represents a minimum 1-percentage-point absolute purity advantage for the salt form. Note: High-strength direct head-to-head comparative data for this compound are limited in the public domain; the following evidence items represent the best available procurement-relevant differentiators.

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Storage Advantage Without Inert Gas

The hydrochloride salt requires only refrigeration at 2–8°C for long-term storage . In contrast, the free base mandates storage under inert gas (argon or nitrogen), protection from light, and refrigeration at 2–8°C .

stability storage handling

Exclusive Rearrangement Chemistry

Substituted 3-amino-5-nitropyridines, derived from the target compound, are synthesized via Curtius, Schmidt, and Hofmann rearrangements — a pathway that is unique to this specific substitution pattern [1]. The 2-amino-5-nitro or 4-amino-3-nitro isomers cannot undergo the same rearrangement chemistry due to positional constraints.

regiochemistry Curtius rearrangement heterocyclic synthesis

Improved Aqueous Solubility

Hydrochloride salt formation of weakly basic amines generally enhances aqueous solubility. The free base has a predicted pKa of 2.13 , indicating limited basicity; salt formation is therefore expected to significantly improve water solubility. While compound-specific solubility data are not published, the general principle is well-established.

solubility salt formation aqueous reaction media

Versatile Drug Discovery Precursor

3-Alkylated and 3-arylated 5-nitropyridines, which can be prepared from 5-nitropyridin-3-amine, are documented as key intermediates for cytokine inhibitors, Wnt β-catenin signaling pathway inhibitors, HIV integrase inhibitors, and dihydroorotate dehydrogenase (DHODH) inhibitors [1]. This diverse target coverage underscores the compound's utility as a versatile entry point to multiple pharmacologically validated chemotypes.

drug discovery kinase inhibitor cytokine inhibitor HIV integrase inhibitor

Industrial-Scale Dicyanopyridine Synthesis

Aminonitropyridines, including 5-nitropyridin-3-amine, are specifically claimed as precursors to dicyanopyridines — valuable intermediates for medicines and agrochemicals — in a Sumitomo Chemical patent that emphasizes safe, low-cost production . This provides industrial validation of the compound's role in scalable synthetic routes.

dicyanopyridine pharmaceutical intermediate agrochemical intermediate industrial scale

5-Nitro-pyridin-3-ylamine hydrochloride: Application Scenarios


Multi-Target Drug Discovery Synthesis

The compound serves as a starting material for the preparation of 3-alkylated and 3-arylated 5-nitropyridines, which are critical intermediates in the development of cytokine inhibitors, Wnt pathway inhibitors, HIV integrase inhibitors, and DHODH inhibitors [1]. This scenario is particularly suited for medicinal chemistry groups pursuing hit expansion across diverse target classes.

Industrial Dicyanopyridine Production

As disclosed in the Sumitomo patent, aminonitropyridines are converted to dicyanopyridines, which are used in the production of active pharmaceutical ingredients and agrochemicals [1]. The hydrochloride salt's superior storage stability and purity make it a preferable input for kilogram-scale syntheses.

Aqueous-Phase Parallel Synthesis

The hydrochloride salt form is expected to exhibit enhanced aqueous solubility relative to the free base [1], enabling aqueous-phase reactions and high-throughput parallel synthesis workflows. This is advantageous for combinatorial library production where compound handling in solution is critical.

Curtius Rearrangement-Based Library Synthesis

The 3-amino-5-nitro substitution pattern uniquely enables Curtius, Schmidt, and Hofmann rearrangements for the generation of diverse 3-substituted derivatives [1]. This scenario supports the rapid exploration of structure-activity relationships (SAR) in early-stage drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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